molecular formula C29H52N2O3 B570710 (+)-Xestospongin B CAS No. 123000-02-2

(+)-Xestospongin B

Cat. No. B570710
CAS RN: 123000-02-2
M. Wt: 476.746
InChI Key: VJEURJNEIZLTJG-BZFKMGMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Xestospongin B is a natural product derived from the Caribbean sponge Xestospongia muta. It is a member of the family of polyketides, a class of natural products with a wide range of biological activities. (+)-Xestospongin B has been studied for its potential medicinal properties, including anti-inflammatory and anti-tumor activities. In addition, (+)-Xestospongin B has been shown to have antiviral, antifungal, and anti-parasitic properties. It is also known to have a wide range of other biological activities, including immunomodulatory effects and anti-oxidative effects.

Scientific Research Applications

  • (+)-Xestospongin B effectively blocks inositol 1,4,5-trisphosphate (IP3)-induced Ca2+ release, acting as a competitive inhibitor of IP3 receptors in various cell types, including rat skeletal myotubes, isolated myonuclei, and neuroblastoma cells. This action is crucial for studying cellular Ca2+ signaling processes (Jaimovich et al., 2005).

  • Xestospongins, including (+)-Xestospongin B, are potent, membrane-permeable IP3 receptor blockers. They offer a high selectivity over ryanodine receptors, making them valuable tools for investigating IP3 receptor structure and function, as well as Ca2+ signaling in neuronal and non-neuronal cells (Gafni et al., 1997).

  • Additionally, Xestospongin C, a related compound, is equally potent as an inhibitor of both the IP3 receptor and the endoplasmic-reticulum Ca2+ pumps. This indicates that xestospongins cannot be considered as selective blockers of IP3 receptors alone (De Smet et al., 1999).

  • Xestospongin C also acts as an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, indicating a broader range of targets within Ca2+ signaling pathways. This property is critical for understanding calcium dynamics at cellular synapses (Castonguay & Robitaille, 2002).

  • In cultured dorsal root ganglia neurones, Xestospongin C depletes the ER Ca2+ store but does not inhibit inositol 1,4,5-trisphosphate (InsP3)-induced Ca2+ release, demonstrating its role as a potent inhibitor of sarco(endo)plasmic reticulum calcium ATPase (Solovyova et al., 2002).

  • Xestospongin C-sensitive Ca2+ stores are required for cAMP-induced Ca2+ influx and oscillations in Dictyostelium, demonstrating the compound's utility in studying cell differentiation and signaling (Schaloske et al., 2000).

properties

IUPAC Name

(8S,10R,15R,22S,29R,32R)-32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3/t23-,24-,25+,26+,27-,28-,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEURJNEIZLTJG-BZFKMGMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2CCC[C@@H]3[C@H]2O[C@H]1CCCCCCC4(CCCN5[C@@H]4O[C@@H](CCCCCC3)CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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